molecular formula C11H10ClNO2 B13455292 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione

1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione

Cat. No.: B13455292
M. Wt: 223.65 g/mol
InChI Key: JECUNLWZPKSOLN-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-chlorophenylmethyl group

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and pyrrolidine-2,3-dione.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine-2,3-dione, making it nucleophilic.

    Nucleophilic Substitution: The deprotonated pyrrolidine-2,3-dione reacts with 4-chlorobenzyl chloride in a nucleophilic substitution reaction to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione can be compared with other similar compounds:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C11H10ClNO2/c12-9-3-1-8(2-4-9)7-13-6-5-10(14)11(13)15/h1-4H,5-7H2

InChI Key

JECUNLWZPKSOLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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